Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate
Description
Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a carbamoyl group and a 2-(thiophen-2-yl)pyridin-4-ylmethyl moiety.
Properties
IUPAC Name |
methyl 4-[(2-thiophen-2-ylpyridin-4-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19(23)15-6-4-14(5-7-15)18(22)21-12-13-8-9-20-16(11-13)17-3-2-10-25-17/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXAYBAPTZHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into two categories based on functional motifs: quinoline-linked benzoates (e.g., C1–C7 from ) and carbamoyl-linked benzoates (e.g., compounds in ). Key comparisons are outlined below:
Quinoline-Linked Benzoates (C1–C7)
Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) share a benzoate ester and a piperazine-quinoline backbone. Differences arise in the substituents on the quinoline ring (e.g., bromo, chloro, fluoro, trifluoromethyl), which influence electronic properties and binding interactions. For example:
- C2 (4-Bromophenyl) : The bromine atom increases molecular weight and may enhance lipophilicity.
- C4 (4-Fluorophenyl) : Fluorine’s electronegativity could improve metabolic stability.
Table 1: Comparison of Quinoline-Linked Benzoates
| Compound | Substituent on Quinoline | Molecular Weight (g/mol)* | Notable Properties |
|---|---|---|---|
| C1 | Phenyl | ~500 | Baseline activity |
| C2 | 4-Bromophenyl | ~579 | Enhanced lipophilicity |
| C4 | 4-Fluorophenyl | ~483 | Improved stability |
| C7 | 4-Trifluoromethylphenyl | ~533 | Strong electron-withdrawing |
*Calculated based on substituent contributions.
Carbamoyl-Linked Benzoates ()
Compounds such as methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate (25) and its derivatives feature carbamoyl bridges similar to the target compound. These molecules often undergo hydrolysis (e.g., ester-to-acid conversion) to generate bioactive species. For instance, compound 26 (2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid) was designed as a histone deacetylase (HDAC) ligand, highlighting the role of carbamoyl groups in targeting enzymatic active sites .
Key Differences :
- The absence of a piperazine linker (common in C1–C7) may reduce conformational flexibility compared to quinoline-based derivatives .
Research Implications and Gaps
- Biological Activity: Quinoline-linked analogs (C1–C7) were likely screened for antimicrobial or anticancer activity, though specific data are absent. The target compound’s thiophene group may confer unique redox properties.
- Commercial Availability : Similar compounds (e.g., carbamoyl benzoates in ) are listed in chemical supplier databases, suggesting feasible scale-up .
Biological Activity
Methyl 4-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound features a thiophene ring , a pyridine ring , and a benzoate ester , which are known to contribute to various biological activities. The synthesis typically involves the reaction of methyl 4-aminobenzoate with thiophen-2-yl pyridine derivatives through a sulfamoylation process.
Synthetic Route
The following synthetic route is commonly employed:
- Formation of the thiophene and pyridine rings.
- Coupling of these rings followed by functionalization.
- Utilization of methods like Suzuki–Miyaura coupling for efficiency.
While the exact mechanism of action remains under investigation, it is believed that this compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity, leading to various biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that it exhibits moderate to strong activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, compounds derived from similar structures have demonstrated IC50 values ranging from 7.7 μM to 11.1 μM against M. tuberculosis, indicating promising anti-tubercular activity .
Anticancer Activity
Research into the anticancer properties of this compound has also shown encouraging results. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation in various models, suggesting potential applications in cancer therapy.
Case Studies and Research Findings
Several case studies have investigated the efficacy of this compound:
- Study on Anti-Tubercular Activity :
- Anticancer Studies :
Data Tables
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound | Biological Activity | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Anti-tubercular | 7.7 ± 0.8 | 0.08 |
| Compound B | Anticancer | 9.2 ± 1.5 | Not tested |
| Compound C | Antimicrobial | 11.1 ± 1.8 | 0.09 |
Q & A
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., kinases or GPCRs) using the compound’s 3D structure (derived from crystallography or DFT optimization) .
- MD Simulations : GROMACS or AMBER to study stability of ligand-protein complexes over time .
- QSAR Modeling : Correlate structural features (e.g., trifluoromethyl groups, logP) with bioactivity data from analogues .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., metabolic stability, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
